

solubility of 5-Chloro-2-methoxyphenylboronic acid in organic solvents

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylboronic acid

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An In-depth Technical Guide to the Solubility of **5-Chloro-2-methoxyphenylboronic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly in the realm of pharmaceutical development where it serves as a key building block in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation. This technical guide addresses the notable absence of publicly available quantitative solubility data for **5-Chloro-2-methoxyphenylboronic acid**. In lieu of specific data, this document provides a comprehensive overview of the general solubility trends for analogous arylboronic acids, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound class. Furthermore, this guide presents key experimental workflows and reaction pathways, visualized through diagrams, to provide a practical framework for researchers.

Introduction to 5-Chloro-2-methoxyphenylboronic Acid

5-Chloro-2-methoxyphenylboronic acid, with the chemical formula $C_7H_8BClO_3$, is an organoboron compound that has gained significant traction in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds to create complex molecular architectures. The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a versatile intermediate in the synthesis of a wide array of biologically active molecules. Given its importance, knowledge of its solubility is a prerequisite for its effective application in drug discovery and development.

General Solubility Characteristics of Arylboronic Acids

While specific quantitative solubility data for **5-Chloro-2-methoxyphenylboronic acid** is not readily available in the literature, the solubility of structurally related arylboronic acids can offer valuable insights. The solubility of these compounds is dictated by a balance of factors including the polarity of the solvent, the nature of the substituents on the aromatic ring, and the potential for intermolecular interactions.

Generally, the solubility of arylboronic acids is influenced by:

- **Substituent Effects:** The type and position of substituents on the phenyl ring have a significant impact on the solubility of boronic acids in both aqueous and organic solvents. For instance, the introduction of an isobutoxy group into the phenylboronic acid ring has been shown to generally increase solubility in many common organic solvents.[\[1\]](#)[\[2\]](#)
- **Solvent Polarity:** The solubility of phenylboronic acid has been observed to be high in polar aprotic solvents like ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone), moderate in solvents like chloroform, and very low in non-polar hydrocarbon solvents (e.g., methylcyclohexane).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Anhydride Formation:** Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can be influenced by the solvent and temperature, which in turn can affect the measured solubility.

Based on these general trends, it can be inferred that **5-Chloro-2-methoxyphenylboronic acid** is likely to exhibit good solubility in polar aprotic organic solvents. However, empirical

determination is necessary for precise quantitative values.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **5-Chloro-2-methoxyphenylboronic acid** in a range of organic solvents has not been reported in peer-reviewed literature. The following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of **5-Chloro-2-methoxyphenylboronic Acid**

Organic Solvent	Temperature (°C)	Solubility (mol/L)	Solubility (g/L)	Method Used
e.g., Tetrahydrofuran				
e.g., Dichloromethane				
e.g., Acetonitrile				
e.g., Toluene				
e.g., N,N-Dimethylformamide				
e.g., Dimethyl Sulfoxide				
e.g., Methanol				
e.g., Ethanol				

Experimental Protocols for Solubility Determination

The absence of published data necessitates that researchers determine the solubility of **5-Chloro-2-methoxyphenylboronic acid** experimentally. Two well-established methods for

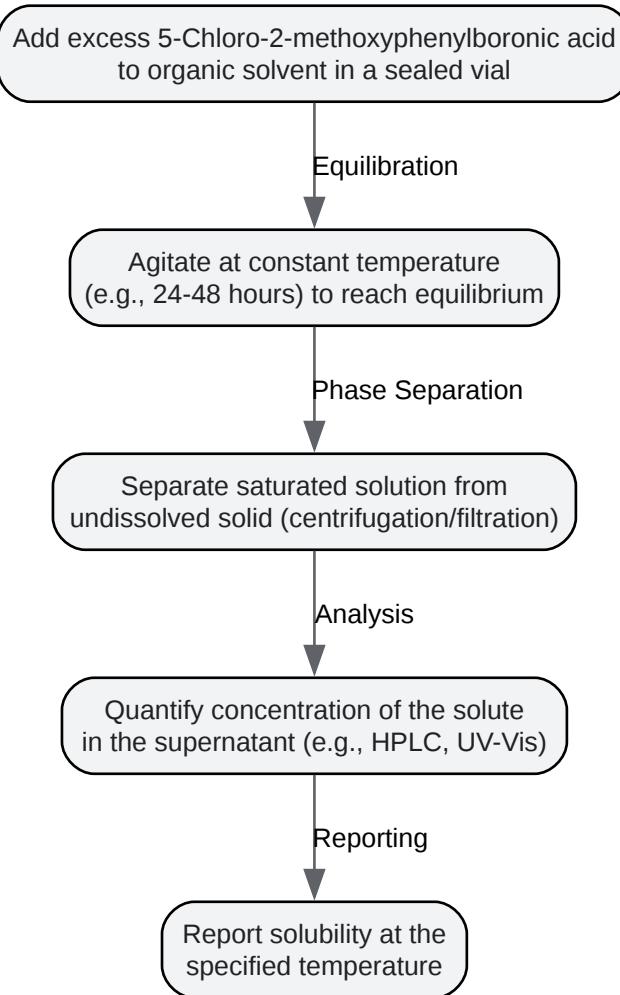
determining the solubility of a solid in a liquid are the equilibrium (shake-flask) method and the dynamic (turbidity) method.

Equilibrium Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.

Methodology:

- Sample Preparation: An excess amount of solid **5-Chloro-2-methoxyphenylboronic acid** is added to a series of vials, each containing a known volume of a different organic solvent.
- Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is achieved. It is crucial that an excess of the solid remains undissolved at the end of the equilibration period.
- Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the saturated solution from the undissolved solid.
- Concentration Analysis: The concentration of **5-Chloro-2-methoxyphenylboronic acid** in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
- Data Reporting: The solubility is reported in units of concentration (e.g., mol/L or g/L) at the specified temperature.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Dynamic Method (Turbidimetric)

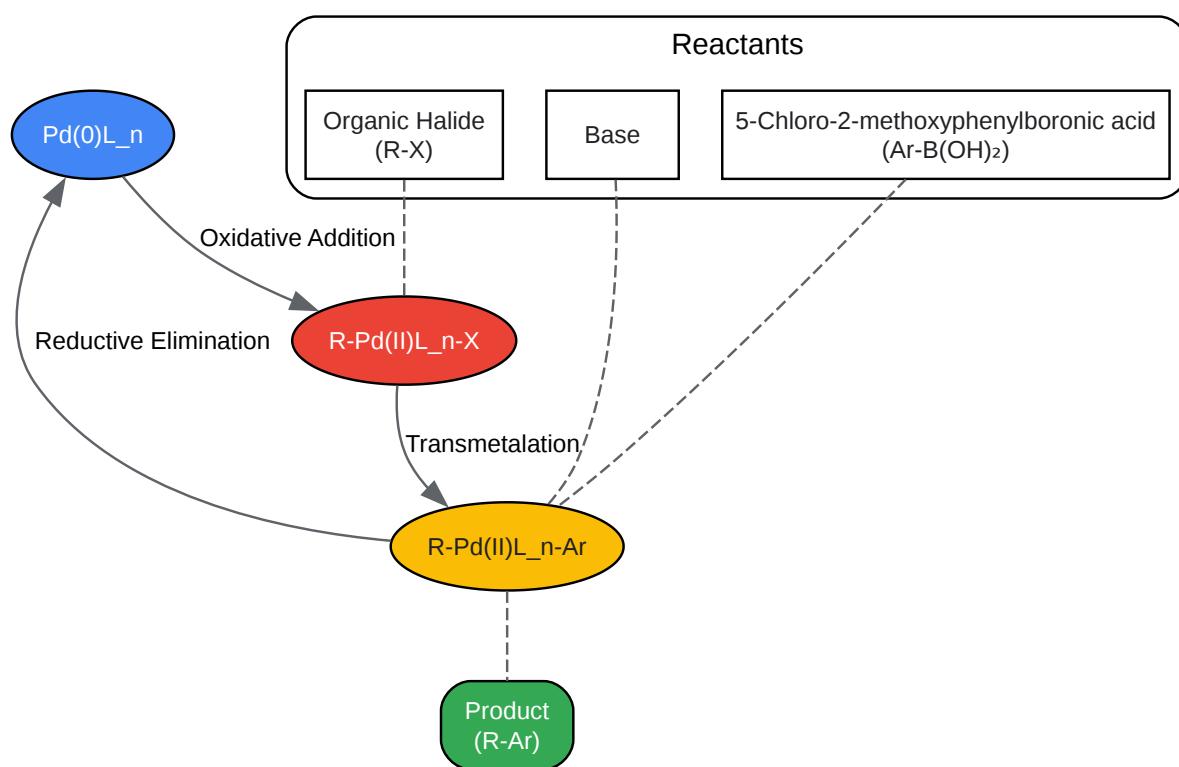
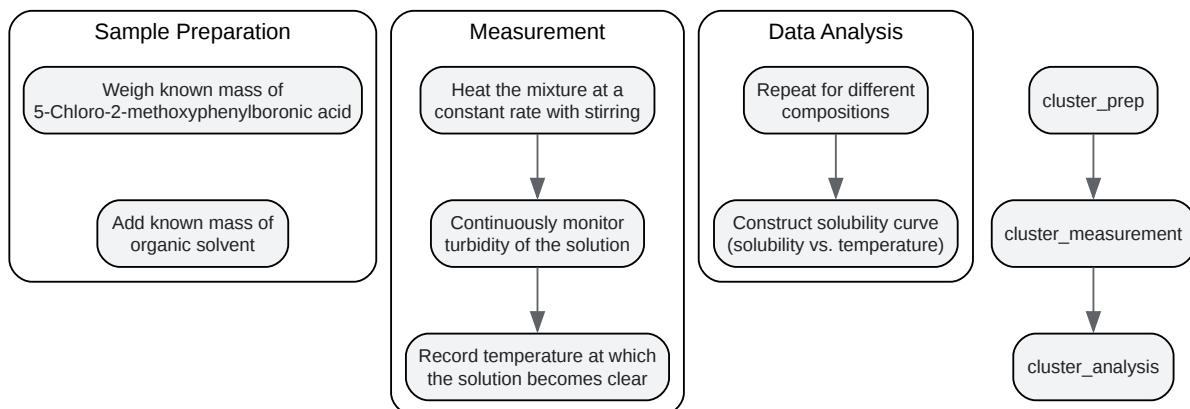
The dynamic method involves monitoring the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon controlled heating.

Methodology:

- Sample Preparation: A precise amount of **5-Chloro-2-methoxyphenylboronic acid** is weighed into a vial, followed by the addition of a known mass of the organic solvent.
- Controlled Heating: The vial is placed in a temperature-controlled apparatus, and the mixture is stirred while the temperature is gradually increased at a constant rate (e.g., 0.1-0.5

°C/min).

- Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of a light beam passing through the sample.
- Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.
- Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).



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